molecular formula C15H16ClN3O B2660614 N-[1-[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide CAS No. 2305456-19-1

N-[1-[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide

Cat. No. B2660614
CAS RN: 2305456-19-1
M. Wt: 289.76
InChI Key: UBJCEABKSOKCSB-UHFFFAOYSA-N
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Description

N-[1-[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is commonly referred to as "CEP-33779" and belongs to the class of pyrazole-based small molecules.

Mechanism of Action

CEP-33779 exerts its therapeutic effects by inhibiting the activity of the NF-κB pathway. This pathway is involved in the regulation of various cellular processes such as inflammation, cell proliferation, and apoptosis. Inhibition of this pathway by CEP-33779 leads to a reduction in the production of pro-inflammatory cytokines and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
CEP-33779 has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Additionally, CEP-33779 has been shown to inhibit cancer cell growth by inducing apoptosis and inhibiting cell proliferation. In neurological disorders, CEP-33779 has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

CEP-33779 has several advantages as a research tool, such as its high potency and specificity for the NF-κB pathway. However, one limitation of CEP-33779 is its poor solubility in aqueous solutions, which can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on CEP-33779. One potential area of research is the development of more soluble analogs of CEP-33779 to improve its administration in experiments. Additionally, further research is needed to fully understand the mechanism of action of CEP-33779 in various diseases and to identify potential new therapeutic applications for this compound.

Synthesis Methods

The synthesis of CEP-33779 involves the reaction of 4-chloroacetophenone with methyl hydrazine to form 1-(4-chlorophenyl)-5-methylpyrazole. This intermediate is then reacted with ethyl acrylate to form the final product, N-[1-[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide.

Scientific Research Applications

CEP-33779 has been studied extensively for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurological disorders. In cancer research, CEP-33779 has been shown to inhibit the activity of the NF-κB pathway, which is a crucial signaling pathway involved in the development and progression of cancer. CEP-33779 has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Additionally, CEP-33779 has been studied for its neuroprotective effects in neurological disorders such as Alzheimer's disease.

properties

IUPAC Name

N-[1-[1-(4-chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-4-15(20)18-10(2)14-9-17-19(11(14)3)13-7-5-12(16)6-8-13/h4-10H,1H2,2-3H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJCEABKSOKCSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=C(C=C2)Cl)C(C)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-[1-(4-Chlorophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide

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